3-Methyl-3-azabicyclo[3.2.1]octane

Physicochemical profiling pKa Medicinal chemistry

3-Methyl-3-azabicyclo[3.2.1]octane (CAS 108011-04-7) is a bridged bicyclic tertiary amine with the molecular formula C8H15N and a molecular weight of 125.21 g/mol. It belongs to the 3-azabicyclo[3.2.1]octane scaffold family, a privileged structure in medicinal chemistry and chemical biology due to its conformational rigidity and bioisosteric potential.

Molecular Formula C8H15N
Molecular Weight 125.21 g/mol
CAS No. 108011-04-7
Cat. No. B024657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-3-azabicyclo[3.2.1]octane
CAS108011-04-7
Molecular FormulaC8H15N
Molecular Weight125.21 g/mol
Structural Identifiers
SMILESCN1CC2CCC(C2)C1
InChIInChI=1S/C8H15N/c1-9-5-7-2-3-8(4-7)6-9/h7-8H,2-6H2,1H3
InChIKeyFQNWRNJCZRKPPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-3-azabicyclo[3.2.1]octane (CAS 108011-04-7): Procurement-Relevant Identity and Key Physicochemical Benchmarks for Bridged Heterocycle Selection


3-Methyl-3-azabicyclo[3.2.1]octane (CAS 108011-04-7) is a bridged bicyclic tertiary amine with the molecular formula C8H15N and a molecular weight of 125.21 g/mol . It belongs to the 3-azabicyclo[3.2.1]octane scaffold family, a privileged structure in medicinal chemistry and chemical biology due to its conformational rigidity and bioisosteric potential [1]. Predicted physicochemical properties include a boiling point of 160.4±8.0 °C, a density of 0.934±0.06 g/cm³, a pKa of 10.19±0.20, and a LogP of 1.286 .

Why 3-Methyl-3-azabicyclo[3.2.1]octane (CAS 108011-04-7) Cannot Be Replaced by Unsubstituted or Isomeric Analogs: A Procurement-Focused Rationale


The 3-methyl substitution on the 3-azabicyclo[3.2.1]octane framework confers distinct physicochemical and conformational properties that are not recapitulated by the unsubstituted parent (CAS 279-82-3) or by regioisomeric methyl analogs (1-methyl, CAS 88799-00-2; 2-methyl, CAS 101251-91-6). These differences manifest in altered lipophilicity, basicity, and conformational preferences—each of which can critically influence downstream reactivity, target binding, and pharmacokinetic behavior in derived compounds [1]. Consequently, generic substitution with in-class alternatives is likely to compromise synthetic outcomes and biological performance in structure-activity relationship (SAR) campaigns.

Quantitative Differentiation Guide: 3-Methyl-3-azabicyclo[3.2.1]octane (CAS 108011-04-7) vs. Closest Analogs


Elevated Basicity (pKa) of 3-Methyl-3-azabicyclo[3.2.1]octane Confers Distinct Protonation State at Physiological pH

3-Methyl-3-azabicyclo[3.2.1]octane exhibits a predicted pKa of 10.19±0.20 . While a direct experimental pKa for the unsubstituted 3-azabicyclo[3.2.1]octane (CAS 279-82-3) is not available in authoritative databases, the N-methyl substitution is well-established to increase the basicity of aliphatic amines by approximately 0.5–1.0 pKa units relative to the secondary amine parent [1]. At physiological pH (7.4), the 3-methyl analog is predicted to be >99.9% protonated, compared to ~99% for the unsubstituted scaffold—a difference that can meaningfully alter ion-pairing, membrane permeability, and target engagement in biological systems.

Physicochemical profiling pKa Medicinal chemistry ADME

Increased Lipophilicity (LogP) of 3-Methyl-3-azabicyclo[3.2.1]octane Enhances Membrane Permeability Potential

The predicted LogP of 3-Methyl-3-azabicyclo[3.2.1]octane is 1.286 , compared to a predicted LogP of 0.9 for the unsubstituted 3-azabicyclo[3.2.1]octane (CAS 279-82-3) [1]. This ΔLogP of +0.386 represents a 2.4-fold increase in octanol-water partition coefficient, indicating significantly enhanced lipophilicity. In drug discovery, a LogP shift of this magnitude can substantially improve passive membrane permeability and CNS penetration potential [2].

Lipophilicity LogP ADME Medicinal chemistry

Lower Boiling Point of 3-Methyl-3-azabicyclo[3.2.1]octane Facilitates Purification and Handling

3-Methyl-3-azabicyclo[3.2.1]octane has a predicted boiling point of 160.4±8.0 °C , whereas the unsubstituted 3-azabicyclo[3.2.1]octane exhibits a predicted boiling point of 169.9±8.0 °C [1]. The 9.5 °C lower boiling point of the N-methyl derivative can simplify distillation-based purification and reduce thermal stress during synthetic workup, offering practical advantages in both laboratory and pilot-scale settings.

Physicochemical properties Boiling point Synthetic chemistry Purification

Defined Chair-Envelope Conformation with Equatorial N-CH3 Provides Predictable 3D Pharmacophore Presentation

NMR and computational studies of 3-methyl-3-azabicyclo[3.2.1]octane derivatives (including the 8α- and 8β-ols) reveal that the bicyclic scaffold adopts a well-defined chair-envelope conformation in CDCl3 solution, with the N-CH3 group occupying an equatorial position relative to the piperidine chair [1]. This conformational preference is stereoelectronically driven and is not replicated in regioisomeric methyl analogs (e.g., 1-methyl or 2-methyl substitution) due to altered steric and torsional constraints [2]. The predictable 3D orientation of the N-methyl group enables reliable pharmacophore modeling and structure-based design.

Conformational analysis NMR Molecular modeling Medicinal chemistry

Validated Scaffold for Analgesic Development: 8β-Benzoyloxy Derivative Demonstrates Significant Activity in Hot-Plate Assay

Derivatives of 3-methyl-3-azabicyclo[3.2.1]octane have been evaluated for analgesic activity. Specifically, 8β-Benzoyloxy-3-methyl-3-azabicyclo[3.2.1]octane demonstrated significant analgesic efficacy in the mouse hot-plate test compared to morphine, a gold-standard opioid analgesic [1]. While the base scaffold itself is not active, this result validates the 3-methyl-3-azabicyclo[3.2.1]octane core as a productive starting point for non-opioid analgesic discovery. In contrast, the unsubstituted 3-azabicyclo[3.2.1]octane scaffold has not been reported to yield equipotent analgesic derivatives in this assay system.

Analgesic Pain Pharmacology Medicinal chemistry

Synthetic Utility as a Key Intermediate in cis-3-Substituted-3-azabicyclo[3.2.1]octan-8-ol Production

3-Methyl-3-azabicyclo[3.2.1]octan-8-one, readily derived from the parent 3-methyl-3-azabicyclo[3.2.1]octane, serves as a critical intermediate in patented processes for producing cis-3-substituted-3-azabicyclo[3.2.1]octan-8-ol derivatives [1]. These cis-configured alcohols are valuable building blocks for both pharmaceutical and agricultural active ingredients. The 3-methyl substitution is essential for the stereochemical outcome of the reduction and subsequent triflate inversion steps, enabling access to the cis isomer with high selectivity. Unsubstituted or differently substituted analogs would not provide the same stereocontrol.

Synthetic methodology Intermediate Process chemistry Agrochemicals

Recommended Procurement and Application Scenarios for 3-Methyl-3-azabicyclo[3.2.1]octane (CAS 108011-04-7)


Medicinal Chemistry Lead Optimization Requiring Enhanced CNS Penetration

When designing analogs of tropane-based or azabicyclic CNS-active compounds, 3-methyl-3-azabicyclo[3.2.1]octane provides a predictable LogP advantage (+0.386 over the unsubstituted scaffold) that supports improved blood-brain barrier permeability . The defined equatorial N-CH3 conformation also ensures consistent pharmacophore presentation [1].

Synthesis of cis-3-Substituted Azabicyclic Alcohols for Agrochemical or Pharmaceutical Intermediates

Researchers requiring stereochemically pure cis-3-substituted-3-azabicyclo[3.2.1]octan-8-ol derivatives should prioritize 3-methyl-3-azabicyclo[3.2.1]octane as the starting material. Patented methods leverage the 3-methyl ketone intermediate to achieve high cis-selectivity via reduction/triflate inversion sequences [2].

Non-Opioid Analgesic Discovery Programs

Investigators pursuing novel analgesics with reduced side-effect profiles should consider the 3-methyl-3-azabicyclo[3.2.1]octane scaffold. The 8β-benzoyloxy derivative has demonstrated significant activity in the hot-plate test, validating the core for further SAR exploration [3].

Physicochemical Profiling and ADME-Tox Parameter Tuning

When a project requires a basic amine with a pKa near 10.2 and a LogP around 1.3, 3-methyl-3-azabicyclo[3.2.1]octane offers a well-characterized option. Its predicted pKa ensures >99.9% protonation at physiological pH, while the LogP of 1.286 balances aqueous solubility with membrane permeability .

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